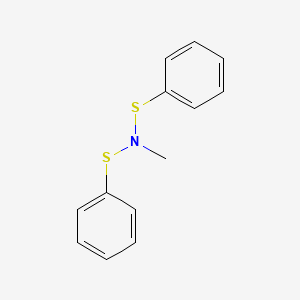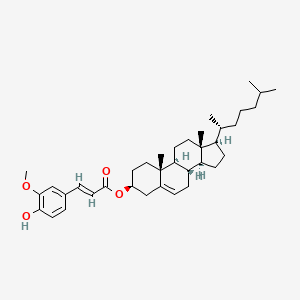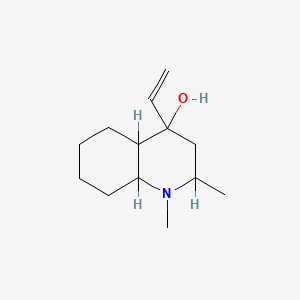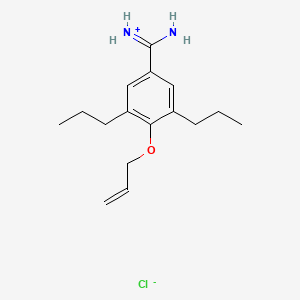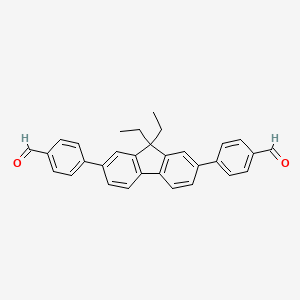
Iron(2+) bis(dibutylcarbamodithioate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(2+) bis(dibutylcarbamodithioate) is a coordination complex with the chemical formula [Fe(S2CN(C4H9)2)2] This compound belongs to the class of dithiocarbamates, which are known for their ability to form stable complexes with transition metals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+) bis(dibutylcarbamodithioate) typically involves the reaction of iron(II) salts with dibutyldithiocarbamate ligands. One common method is to react iron(II) sulfate with sodium dibutyldithiocarbamate in an aqueous solution. The reaction is carried out under inert conditions to prevent oxidation of the iron(II) center. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Iron(2+) bis(dibutylcarbamodithioate) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Iron(2+) bis(dibutylcarbamodithioate) undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under certain conditions.
Reduction: The compound can be reduced back to iron(II) from iron(III).
Substitution: The dithiocarbamate ligands can be substituted with other ligands, leading to the formation of different complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Iron(2+) bis(dibutylcarbamodithioate) can lead to the formation of iron(III) complexes, while substitution reactions can yield a variety of new coordination compounds.
科学的研究の応用
Iron(2+) bis(dibutylcarbamodithioate) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential use in biological systems, particularly in the context of enzyme inhibition and metal ion transport.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of rubber and as a stabilizer in the manufacturing of plastics.
作用機序
The mechanism by which Iron(2+) bis(dibutylcarbamodithioate) exerts its effects involves the coordination of the dithiocarbamate ligands to the iron center. This coordination stabilizes the iron in its +2 oxidation state and allows it to participate in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, leading to changes in their activity and function.
類似化合物との比較
Iron(2+) bis(dibutylcarbamodithioate) can be compared with other similar compounds, such as:
Iron(2+) bis(diethyldithiocarbamate): This compound has shorter alkyl chains on the dithiocarbamate ligands, which can affect its solubility and reactivity.
Zinc bis(dibutyldithiocarbamate): Zinc can form similar complexes with dithiocarbamate ligands, but the chemical properties and applications differ due to the different metal center.
Copper bis(dibutyldithiocarbamate): Copper complexes with dithiocarbamate ligands are also known and have distinct redox properties compared to iron complexes.
Conclusion
Iron(2+) bis(dibutylcarbamodithioate) is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical properties make it a valuable tool for studying metal-ligand interactions and developing new materials and catalysts
特性
CAS番号 |
23408-95-9 |
|---|---|
分子式 |
C18H36FeN2S4 |
分子量 |
464.6 g/mol |
IUPAC名 |
N,N-dibutylcarbamodithioate;iron(2+) |
InChI |
InChI=1S/2C9H19NS2.Fe/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChIキー |
QVMOWRWQZWIPNY-UHFFFAOYSA-L |
正規SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


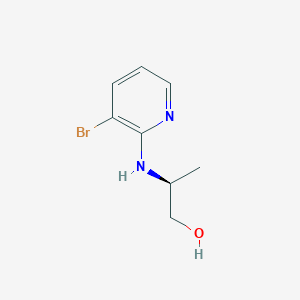
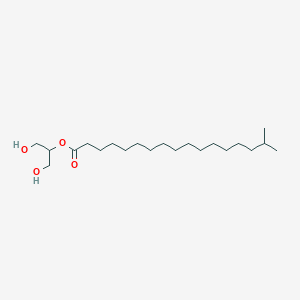
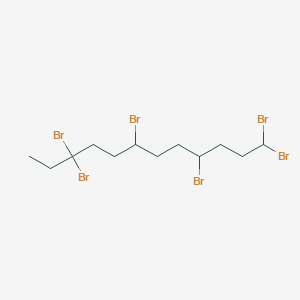
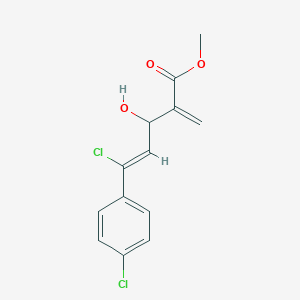

![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)
![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-](/img/structure/B13743617.png)
